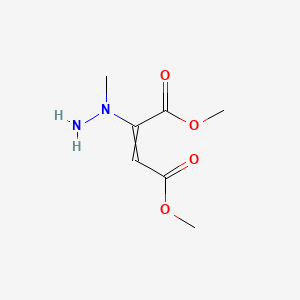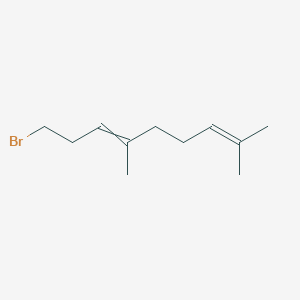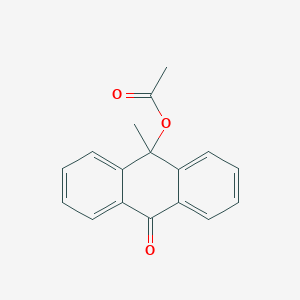
3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10ClF3N3O4 It is characterized by the presence of chloro, nitro, propyl, and trifluoromethyl groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the nitration of 3-chloro-4-(trifluoromethyl)aniline, followed by the introduction of the propyl group through alkylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the use of propyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and cellular processes, making the compound a potential candidate for further research in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluralin: 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline.
Fluchloralin: N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline.
Uniqueness
3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline is unique due to the presence of the chloro group, which can undergo specific substitution reactions not possible with similar compounds like trifluralin and fluchloralin. Additionally, the combination of nitro and trifluoromethyl groups imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
59431-93-5 |
|---|---|
Formule moléculaire |
C10H9ClF3N3O4 |
Poids moléculaire |
327.64 g/mol |
Nom IUPAC |
3-chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9ClF3N3O4/c1-2-3-15-8-6(16(18)19)4-5(10(12,13)14)7(11)9(8)17(20)21/h4,15H,2-3H2,1H3 |
Clé InChI |
MPPPRVBUBYYAFI-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



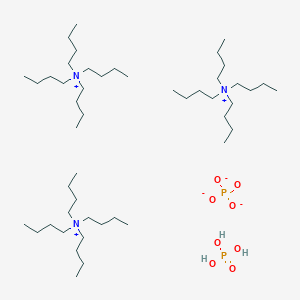
![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)
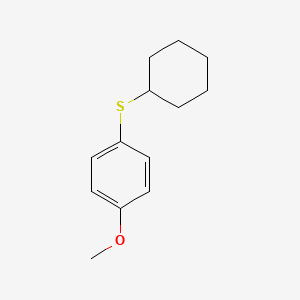

![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)

